
4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline is a heterocyclic compound that features a quinazoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloromethyl and hydrazono groups in its structure makes it a versatile intermediate for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline typically involves the reaction of 2-chloromethylquinazoline with hydrazine or its derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
2-chloromethylquinazoline+hydrazine→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and alternative solvents may be explored to improve the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a wide range of functionalized quinazoline derivatives.
科学的研究の応用
4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic properties, including anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industrial Applications: The compound’s derivatives are explored for use in agrochemicals and dyes.
作用機序
The mechanism of action of 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
類似化合物との比較
Similar Compounds
2-Chloromethylquinazoline: A precursor in the synthesis of 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline.
4-Hydrazonoquinazoline: Lacks the chloromethyl group but shares the hydrazono functionality.
Quinazoline N-oxides: Oxidized derivatives with different electronic properties.
Uniqueness
This compound is unique due to the presence of both chloromethyl and hydrazono groups, which provide a combination of reactivity and functionality not found in similar compounds. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.
特性
分子式 |
C9H9ClN4 |
|---|---|
分子量 |
208.65 g/mol |
IUPAC名 |
1-(chloromethyl)-2-quinazolin-4-ylhydrazine |
InChI |
InChI=1S/C9H9ClN4/c10-5-13-14-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6,13H,5H2,(H,11,12,14) |
InChIキー |
BYKPMTFLDJCLHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NNCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


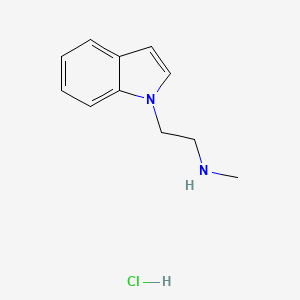
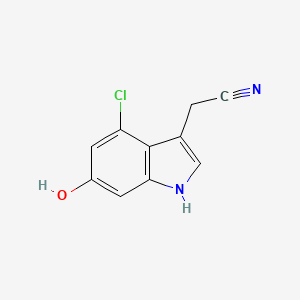
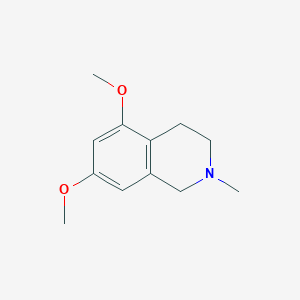
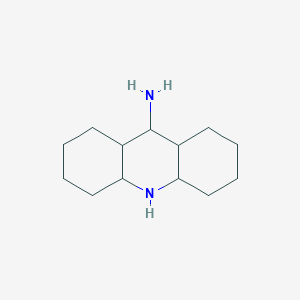
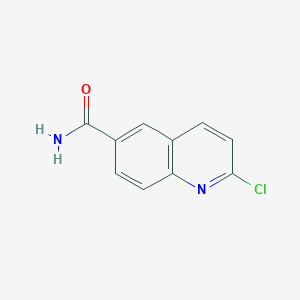
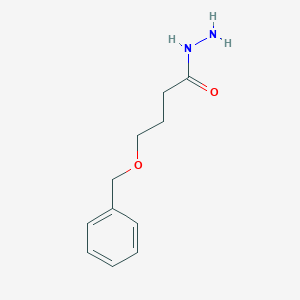

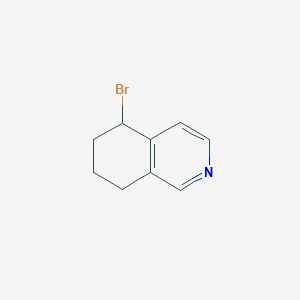
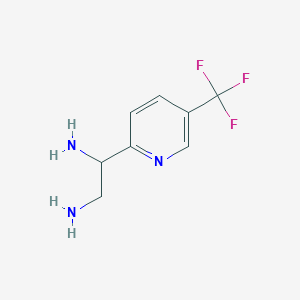
![7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893632.png)


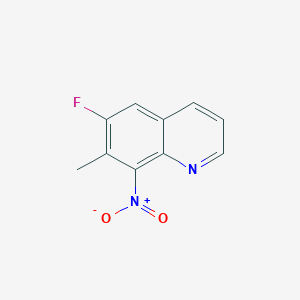
![4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B11893686.png)
